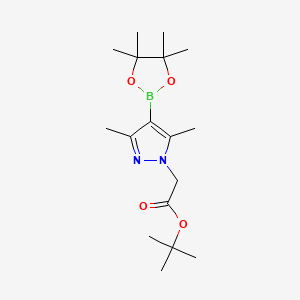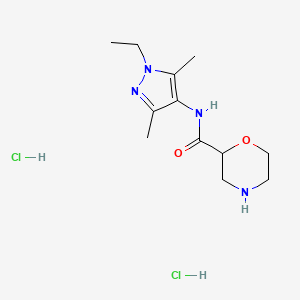![molecular formula C10H20Cl2N4O B1402475 3-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride CAS No. 1361112-27-7](/img/structure/B1402475.png)
3-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Molecular Docking Studies : A study by Karayel (2021) investigated the molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors. This research suggests the potential of such compounds in anti-cancer drug development (Karayel, 2021).
Antimicrobial Activity : Fandaklı et al. (2012) explored the reduction, Mannich reaction, and antimicrobial activity evaluation of some new 1,2,4-triazol-3-one derivatives. These findings highlight the antimicrobial potential of compounds containing the 1,2,4-triazole moiety (Fandaklı et al., 2012).
Synthesis of Schiff and Mannich Bases : Bekircan and Bektaş (2008) conducted research on the synthesis of Schiff and Mannich Bases of Isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones. This study provides insights into the synthesis of novel compounds that may have applications in various biological fields (Bekircan & Bektaş, 2008).
Enzyme Inhibitory Activities : Virk et al. (2018) worked on the conventional versus microwave-assisted synthesis, molecular docking, and enzyme inhibitory activities of new 3,4,5-trisubstituted-1,2,4-triazole analogues. This research is significant for understanding the pharmacological potential of these compounds (Virk et al., 2018).
Synthesis and Anticancer Evaluation : Bekircan et al. (2008) explored the synthesis and anticancer evaluation of some new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives. This research adds to the understanding of the potential anticancer properties of triazole derivatives (Bekircan et al., 2008).
Amino(hydroxy)methylation and Cyanoethylation : Kaldrikyan et al. (2016) conducted a study on alkylation, amino(hydroxy)methylation, and cyanoethylation of 5-substituted 4-phenyl-4H-1,2,4-triazole-3-thiols. The findings from this study contribute to the synthetic methodology in organic chemistry (Kaldrikyan et al., 2016).
Biological Activities of 1,2,4-Triazoles : Shukla et al. (2017) synthesized and structurally characterized two biologically active derivatives of 1,2,4 triazoles, focusing on intermolecular interactions and their implications. This study provides insights into the structural and interaction aspects of these compounds (Shukla et al., 2017).
Antibacterial Activity : Vartale et al. (2008) synthesized and tested the antibacterial activity of 3-substituted-8-methoxy-1, 2, 4-triazino[3, 4-b]benzothiazole-4(H)-ones, contributing to the understanding of the antibacterial properties of triazole derivatives (Vartale et al., 2008).
Antimicrobial Activities of Azole Derivatives : Başoğlu et al. (2013) investigated the design, synthesis, and antimicrobial activities of some azole derivatives, highlighting the antimicrobial potential of these compounds (Başoğlu et al., 2013).
Direcciones Futuras
The future directions for research on “3-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride” could involve further investigations on this scaffold to harness its optimum antibacterial potential . Additionally, it could involve the design and development of more selective and potent anticancer molecules .
Mecanismo De Acción
Target of Action
It’s known that similar compounds with a 1,2,4-triazole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with a 1,2,4-triazole nucleus are known to interact with biological receptors through hydrogen-bonding and dipole interactions . This interaction could potentially lead to changes in the function of these receptors, affecting the physiological processes they are involved in.
Biochemical Pathways
It’s known that compounds with a 1,2,4-triazole nucleus have broad-spectrum biological activities , suggesting that they may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways and receptors involved.
Result of Action
Given the broad-spectrum biological activities of compounds with a 1,2,4-triazole nucleus , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Propiedades
IUPAC Name |
3-[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O.2ClH/c1-15-6-5-14-8-12-13-10(14)9-3-2-4-11-7-9;;/h8-9,11H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMXZFRPTKZYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NN=C1C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-(4-Methoxy-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402398.png)


![3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid](/img/structure/B1402401.png)
![3-[[2-(3,5-Difluorophenyl)phenyl]methyl]-1-methylpiperazin-2-one](/img/structure/B1402404.png)

![4-{5-[2-(3,4-Difluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402407.png)

![4-[5-(4-Methoxy-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride](/img/structure/B1402409.png)
![3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402411.png)
![Morpholine-2-carboxylic acid [2-(3,5-dimethyl-1H-pyrazol-4-yl)-ethyl]-amide dihydrochloride](/img/structure/B1402412.png)
![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402413.png)
![3-(Pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B1402415.png)